1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
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Overview
Description
1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a chemical compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyridine ring fused with an ethanone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring.
Isopropylation: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.
Ethanone Addition: The final step involves the addition of the ethanone group through acylation reactions using acyl chlorides or anhydrides
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the ethanone group, yielding the corresponding carboxylic acid or alcohol
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its efficacy in targeting specific pathways involved in cancer and inflammatory diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction pathways involved in cellular processes .
Comparison with Similar Compounds
1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other pyrrolopyridine derivatives such as:
1-(7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Similar structure but with a methyl group instead of an isopropyl group.
1-(7-Bromo-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Bromine substitution instead of chlorine.
1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol: Ethanone group replaced with a methanol group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13ClN2O |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)15-6-10(8(3)16)9-4-5-14-12(13)11(9)15/h4-7H,1-3H3 |
InChI Key |
RXBHKVIPDDTREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C(=O)C |
Origin of Product |
United States |
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